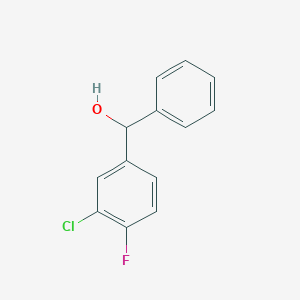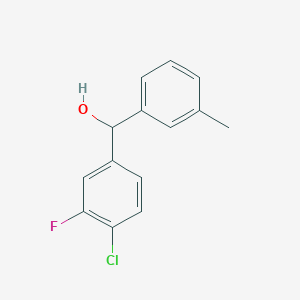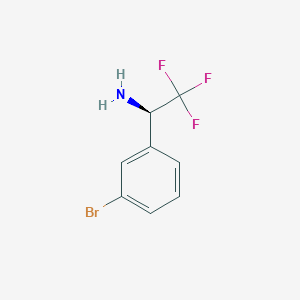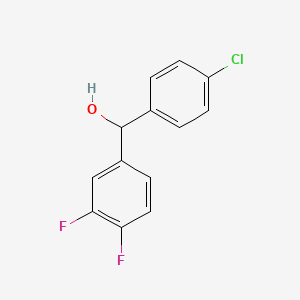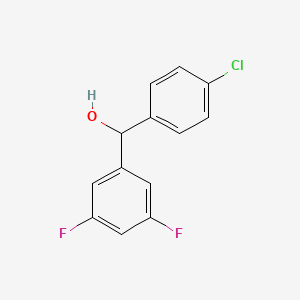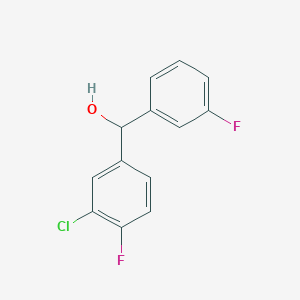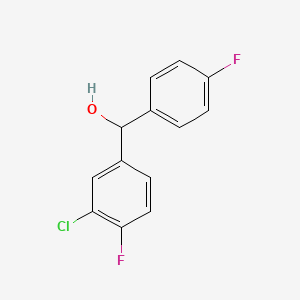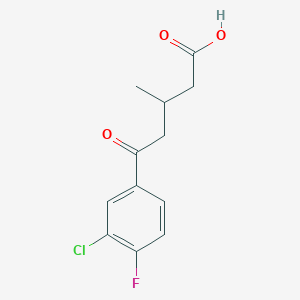
Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate
Overview
Description
Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate is a chemical compound with the molecular formula C11H9F2NO2 . It is related to Ethyl 2-(4-cyanophenyl)acetate, which has a CAS Number of 1528-41-2 and a molecular weight of 189.21 .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate is represented by the formula C11H9F2NO2 . It is related to Ethyl 2-(4-cyanophenyl)acetate, which has a linear formula of C11H11NO2 .Chemical Reactions Analysis
Ethyl 2-(4-cyanophenyl)hydrazinecarboxylates, a related compound, has been reported to work as organocatalysts for Mitsunobu reactions because they provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine . This expands the scope of substrates .Physical And Chemical Properties Analysis
Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate is a solid compound . It is related to Ethyl 2-(4-cyanophenyl)acetate, which is also a solid and is stored at room temperature .Scientific Research Applications
Atmospheric Science
While not directly related to the compound itself, artificial intelligence (AI) has become a powerful tool in scientific research. In atmospheric science, AI models aid in:
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate is primarily used as a catalyst in Mitsunobu reactions . The compound’s primary targets are the reactants involved in these reactions. The Mitsunobu reaction is a powerful tool in synthetic organic chemistry for the inversion of stereocenters and has been widely used for the substitution of hydroxyl groups .
Mode of Action
The compound works as an organocatalyst for Mitsunobu reactions by providing ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine . The mechanistic study of the Mitsunobu reaction with these new reagents strongly suggested the formation of betaine intermediates as in typical Mitsunobu reactions .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Mitsunobu reaction pathway. This reaction is an organic reaction that converts primary or secondary alcohols into esters, ethers, amines, and thioethers . The compound, acting as a catalyst, facilitates the reaction and increases its efficiency .
Pharmacokinetics
One can infer that its absorption, distribution, metabolism, and excretion (adme) would be influenced by factors such as its chemical structure, the medium in which it is dissolved, and the presence of other compounds .
Result of Action
The primary result of the action of Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate is the facilitation of the Mitsunobu reaction. This results in the efficient conversion of alcohols into various other compounds, expanding the scope of substrates that can be used in the reaction .
Action Environment
The efficacy and stability of Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate as a catalyst can be influenced by various environmental factors. These include the temperature and pressure of the reaction environment, the presence of oxygen (required for aerobic oxidation), and the presence of other compounds in the reaction mixture .
properties
IUPAC Name |
ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO2/c1-2-16-10(15)11(12,13)9-5-3-8(7-14)4-6-9/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZHSNKXWKINQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C#N)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

